![molecular formula C7H5NO2S B3263237 Thieno[2,3-b]pyridine 1,1-dioxide CAS No. 37049-39-1](/img/structure/B3263237.png)
Thieno[2,3-b]pyridine 1,1-dioxide
Overview
Description
Thieno[2,3-b]pyridine 1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thieno[2,3-b]pyridine family, known for their potential in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine 1,1-dioxide is a potent class of antiproliferative agents . The reported targets of this compound include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . These targets play crucial roles in various cellular processes, including DNA repair, cell division, signal transduction, and inflammation.
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, it inhibits the activity of tyrosyl DNA phosphodiesterase 1, an enzyme involved in the repair of DNA damage . It also modulates the activity of the adenosine A2A receptor, a G-protein coupled receptor involved in various cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell proliferation and survival. By inhibiting tyrosyl DNA phosphodiesterase 1, it disrupts the DNA repair mechanism, leading to cell death . By modulating the adenosine A2A receptor, it can influence various signaling pathways, potentially leading to changes in cell behavior .
Pharmacokinetics
One of the main issues encountered for their clinical application is their low water solubility . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is primarily the inhibition of cell proliferation. This is observed as growth restriction, rounding and blebbing of the plasma membrane, an increase in the G2/M phase population in the cell cycle, and a decrease in motility in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low water solubility could limit its effectiveness in aqueous environments . Strategies such as loading the compound into a polymer matrix for water solubilisation have been explored to overcome this limitation .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine 1,1-dioxide derivatives have been synthesized as Pim-1 kinase inhibitors . Pim-1 kinase is a constitutively active serine/threonine kinase involved in many biological processes such as cell survival, proliferation, differentiation, migration, metabolism, and apoptosis .
Cellular Effects
This compound derivatives have shown cytotoxic activity on various cell lines . For instance, one derivative was found to be a potent cytotoxic agent on almost all the cell lines tested .
Molecular Mechanism
The mechanism of action of this compound involves direct phosphorylation of BCL-2-associated agonist of cell death (BAD), thereby acting as oncogenic survival factors . Overexpression of pim-1 and pim-2 were reported in hematologic cancers such as acute myeloid leukemia (AML), murine leukemia and lymphoma as well as solid cancers such as colon, bladder, stomach, pancreas, and prostate cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thieno[2,3-b]pyridine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Thieno[2,3-b]pyridine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Another thieno-pyridine derivative with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Thiophene derivatives: A broader class of compounds with diverse pharmacological activities.
Uniqueness: Thieno[2,3-b]pyridine 1,1-dioxide stands out due to its unique structural features and the presence of the 1,1-dioxide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a Pim-1 kinase inhibitor and modulate multidrug resistance mechanisms highlights its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
thieno[2,3-b]pyridine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZDWTZLUNKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


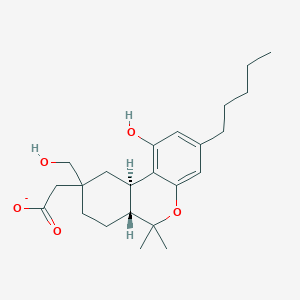
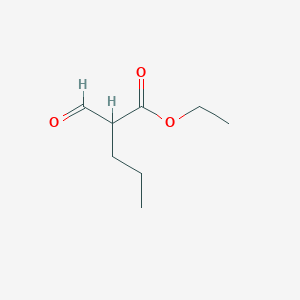

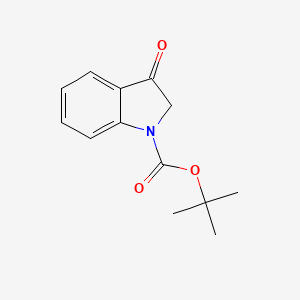
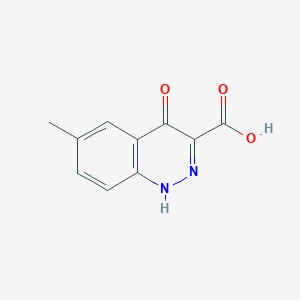
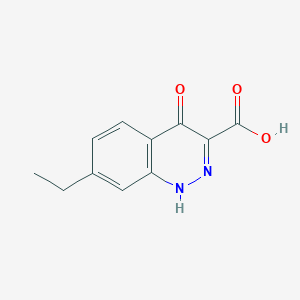
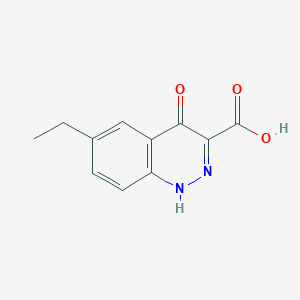
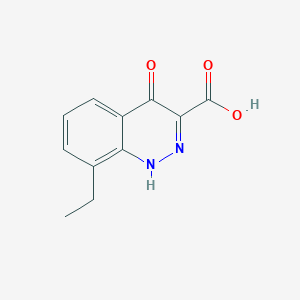
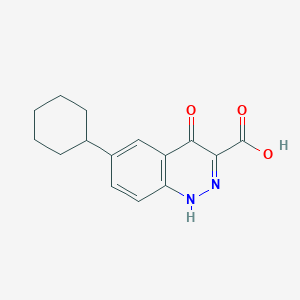
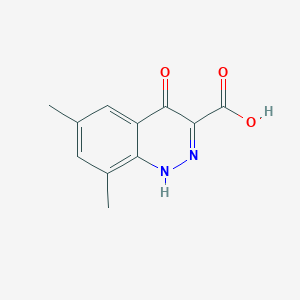
![1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B3263226.png)

![2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B3263246.png)

